(4r)-4,5-dihydroxy-2-oxopentanoic acid

Enzyme kinetics Substrate specificity Chiral discrimination

(4R)-4,5-Dihydroxy-2-oxopentanoic acid (CAS 3495-27-0), systematically named 2-dehydro-3-deoxy-L-arabinonate and also known as 3-deoxy-L-glycero-pentulosonic acid, is a chiral 2-oxo monocarboxylic acid of the ketoaldonate subclass with molecular formula C5H8O5 and molecular weight 148.11 g/mol. This compound occupies a bifurcated biological niche: it is the obligate intermediate in bacterial L-arabinonate/L-lyxonate catabolic pathways funneling carbon into the tricarboxylic acid cycle via α-ketoglutarate, and it simultaneously serves as the acidic structural monomer (~20% by mass) of the capsular polysaccharide from Klebsiella type 38.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 3495-27-0
Cat. No. B1203534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4r)-4,5-dihydroxy-2-oxopentanoic acid
CAS3495-27-0
Synonyms3-deoxy-L-glycero-pentulosonic acid
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(=O)C(=O)O
InChIInChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m1/s1
InChIKeyUQIGQRSJIKIPKZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4,5-Dihydroxy-2-oxopentanoic Acid (CAS 3495-27-0): Chiral Ketoaldonate Intermediate for Microbial Pentose Metabolism Research


(4R)-4,5-Dihydroxy-2-oxopentanoic acid (CAS 3495-27-0), systematically named 2-dehydro-3-deoxy-L-arabinonate and also known as 3-deoxy-L-glycero-pentulosonic acid, is a chiral 2-oxo monocarboxylic acid of the ketoaldonate subclass with molecular formula C5H8O5 and molecular weight 148.11 g/mol [1]. This compound occupies a bifurcated biological niche: it is the obligate intermediate in bacterial L-arabinonate/L-lyxonate catabolic pathways funneling carbon into the tricarboxylic acid cycle via α-ketoglutarate, and it simultaneously serves as the acidic structural monomer (~20% by mass) of the capsular polysaccharide from Klebsiella type 38 [2][3]. Its (4R) stereochemistry is absolute-configuration-defined and distinguishes it from the (4S)-D-enantiomer (2-dehydro-3-deoxy-D-arabinonate, CHEBI:16699), which is processed by an entirely separate enzyme commission class [4].

Why (4R)-4,5-Dihydroxy-2-oxopentanoic Acid Cannot Be Replaced by Racemic Mixtures, the (4S)-Enantiomer, or Other 2-Oxo Acids in Research Protocols


The (4R) configuration at carbon-4 is not a minor stereochemical nuance—it is the primary molecular determinant of biological recognition. The cognate downstream enzyme, 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43), processes the native (4R)-L-enantiomer with a catalytic efficiency (kcat/KM) of 87.7 mM⁻¹s⁻¹ (wild-type) but discriminates against the (4S)-D-enantiomer by a factor of approximately 27-fold even under permissive mutant conditions (E173D: 5.37 vs. 0.2 mM⁻¹s⁻¹) [1]. Substituting a racemic mixture would introduce 50% inert or misrouted material. Furthermore, generic 2-oxo acids such as 2-oxoglutarate or 2-oxoadipate lack the 4,5-dihydroxy substitution pattern required for the dehydration–oxidation sequence that feeds the TCA cycle via α-ketoglutarate semialdehyde, making them metabolically orthogonal and unsuitable as pathway probes [2]. The D-enantiomer is routed through a distinct enzyme system (EC 4.2.1.141; EC 4.1.2.28) and does not substitute in L-arabinonate-derived metabolic contexts [3].

Quantitative Differentiation Evidence for (4R)-4,5-Dihydroxy-2-oxopentanoic Acid Against Closest Analogs


Head-to-Head Enantiomeric Discrimination: 27-Fold to >400-Fold Higher Catalytic Efficiency of EC 4.2.1.43 for the (4R)-L-Enantiomer vs. the (4S)-D-Enantiomer

The 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43) exhibits pronounced enantiomeric discrimination. On the E173D mutant enzyme under identical assay conditions (pH 7.2, 30 °C), the (4R)-L-enantiomer (target compound) displays kcat/KM = 5.37 mM⁻¹s⁻¹, whereas the (4S)-D-enantiomer yields only 0.2 mM⁻¹s⁻¹—a 27-fold difference. For the wild-type enzyme, the L-enantiomer reaches kcat/KM = 87.7 mM⁻¹s⁻¹, while the D-enantiomer activity is undetectable or below quantitation limits under standard conditions, representing a discrimination factor exceeding 400 [1]. This establishes that procurement of the stereochemically pure (4R) form is essential for any assay relying on EC 4.2.1.43 activity.

Enzyme kinetics Substrate specificity Chiral discrimination Dehydratase

Distinct Enzyme Commission Classification: (4R)-L-Enantiomer vs. (4S)-D-Enantiomer Are Processed by Non-Overlapping Enzyme Systems

The (4R)-L-enantiomer is the exclusive substrate for EC 4.2.1.43 (2-dehydro-3-deoxy-L-arabinonate dehydratase), which converts it to 2,5-dioxopentanoate (α-ketoglutarate semialdehyde). In contrast, the (4S)-D-enantiomer is processed by a distinct enzyme, EC 4.2.1.141 (2-dehydro-3-deoxy-D-arabinonate dehydratase), and can also be cleaved by EC 4.1.2.28 (2-dehydro-3-deoxy-D-pentonate aldolase) to pyruvate and glycolaldehyde [1][2]. These different EC classifications reflect fundamentally divergent active-site architectures and metabolic fates: the L-pathway converges on the TCA cycle via α-ketoglutarate, while the D-aldolase pathway feeds into central metabolism via pyruvate [3]. No enzyme is known to process both enantiomers with physiologically relevant efficiency.

Enzyme classification Metabolic pathway EC number Substrate specificity

Kinetic Profiling of Three Orthologous L-Kdl Dehydratases Reveals Conserved Sub-millimolar Km and High Catalytic Efficiency for the (4R)-L-Enantiomer

Three independently characterized L-Kdl dehydratase enzymes from the L-lyxonate catabolic pathway of Pseudomonas aeruginosa PAO1 and related organisms were kinetically profiled with the (4R)-enantiomer as substrate. The FAH-superfamily enzyme (UniProt Q9I1Q1) exhibited Km = 0.2 ± 0.04 mM, kcat = 5 ± 0.3 s⁻¹, and kcat/Km = 3 × 10⁴ M⁻¹s⁻¹. A homolog from Agrobacterium tumefaciens (Q7CX99) displayed Km = 0.2 ± 0.04 mM, kcat = 80 ± 3 s⁻¹, and kcat/Km = 4 × 10⁵ M⁻¹s⁻¹. A DHDPS-superfamily dehydratase (A0NP47) showed Km = 0.07 ± 0.01 mM, kcat = 2 ± 0.1 s⁻¹, and kcat/Km = 3 × 10⁴ M⁻¹s⁻¹ [1]. These conserved sub-millimolar Km values demonstrate high-affinity recognition of the (4R)-configured substrate across divergent enzyme superfamilies and organisms. No comparable kinetic dataset exists for the (4S)-D-enantiomer with these enzymes.

Enzyme kinetics L-lyxonate degradation Pseudomonas aeruginosa Km determination

Exclusive Structural Incorporation as the Acidic Monomer in Klebsiella Type 38 Capsular Polysaccharide

Quantitative compositional analysis of the Klebsiella type 38 capsular polysaccharide established that D-glucose and D-galactose comprise approximately 80% of the polymer mass in a 1:1 ratio, with the remaining ~20% consisting of the acidic component identified specifically as 3-deoxy-L-glycero-pentulosonic acid, i.e., (4R)-4,5-dihydroxy-2-oxopentanoic acid [1]. A reinvestigation in 1994 confirmed the pentasaccharide repeating-unit structure with this compound as the signature acidic residue that distinguishes the K38 serotype from all other Klebsiella serotypes, including the closely related K37 which utilizes 4-O[(S)-1-carboxyethyl]-D-glucuronic acid instead [2]. No other 2-oxo acid or pentulosonic acid isomer is incorporated into the K38 polysaccharide.

Capsular polysaccharide Klebsiella Structural biology Serotyping

Growth Phenotype: P. aeruginosa PAO1 Utilizes L-Lyxonate (Producing the (4R)-Enantiomer) but Not Structurally Similar Aldonates D-Gulonate or L-Mannonate

In minimal medium growth assays, Pseudomonas aeruginosa PAO1 exhibited robust growth with 0.4% L-lyxonate as the sole carbon source, which is metabolized through LyxD-catalyzed dehydration to (4R)-4,5-dihydroxy-2-oxopentanoic acid. In contrast, no growth was observed with D-gulonate or L-mannonate, despite these aldonates sharing identical configurations at carbons 2–4 [1]. Quantitative RT-PCR confirmed that the lyxD gene and the entire L-lyxonate catabolic operon were upregulated 5- to 20-fold when cells were grown on L-lyxonate compared to D-glucose [1]. This demonstrates that the metabolic machinery for processing the (4R)-enantiomer is transcriptionally regulated and substrate-specific; structurally related aldonates cannot substitute.

Microbial metabolism Carbon source utilization Pseudomonas aeruginosa Transcriptomics

Validated Application Scenarios for (4R)-4,5-Dihydroxy-2-oxopentanoic Acid Based on Quantitative Differentiation Evidence


Enzymatic Assay Development for EC 4.2.1.43 (2-Dehydro-3-deoxy-L-arabinonate Dehydratase) and EC 4.2.1.25 (L-Arabinonate Dehydratase)

The (4R)-enantiomer is the authenticated substrate for both L-arabinonate dehydratase (EC 4.2.1.25, product) and 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43, substrate). The conserved kinetic constants (Km = 0.07–0.2 mM; kcat/Km up to 4 × 10⁵ M⁻¹s⁻¹) provide validated benchmarks for enzyme activity assays [1]. The >27-fold catalytic discrimination against the (4S)-D-enantiomer means that compound identity and enantiopurity directly determine assay sensitivity and reproducibility [2]. Researchers developing high-throughput screens for dehydratase inhibitors or characterizing newly sequenced enolase superfamily members must use the (4R)-configured compound to obtain results comparable to the published literature.

Microbial Pentose Catabolism and Metabolic Engineering Studies in Pseudomonads and Enterobacteriaceae

The compound is the gateway intermediate connecting L-lyxonate and L-arabinonate degradation to the TCA cycle via α-ketoglutarate semialdehyde and α-ketoglutarate [1]. The demonstrated growth specificity—P. aeruginosa PAO1 grows on L-lyxonate but not on D-gulonate or L-mannonate—and the 5–20 fold transcriptional upregulation of the catabolic operon [1] establish this compound as a pathway-specific metabolic probe. Metabolic engineers engineering pentose utilization pathways in industrial hosts can use the (4R)-enantiomer as an authentic intermediate standard for LC-MS-based metabolomic verification of pathway flux, confident that incorrect enantiomer configuration would not be processed by the native dehydratase machinery [3].

Klebsiella Capsular Polysaccharide Structural Biology and Serotyping Reference Standards

As the signature acidic monomer comprising ~20% of the Klebsiella type 38 capsular polysaccharide, the (4R)-enantiomer is an indispensable analytical reference standard for polysaccharide compositional analysis by GC-MS of alditol acetate derivatives or by high-performance anion-exchange chromatography [1]. The reinvestigation of the K38 polysaccharide structure confirmed that this compound distinguishes the K38 serotype from all other Klebsiella serotypes [2]. Researchers conducting serotype identification, vaccine conjugate characterization, or capsular polysaccharide biosynthesis studies require this specific enantiomer; substitution with the D-enantiomer or other acidic sugars would yield incorrect compositional assignments.

Crystallographic and Structural Biology Studies of the DHDPS/NAL Protein Family

L-2-Keto-3-deoxyarabonate dehydratase, the enzyme that processes the (4R)-enantiomer to α-ketoglutarate semialdehyde, has been crystallized and its structure solved at 2.0 Å resolution, revealing membership in the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein family [1]. The compound serves as the co-crystallization ligand for active-site characterization and mechanism-based inhibitor design. The distinct EC classification (EC 4.2.1.43 vs. EC 4.2.1.141 for the D-enantiomer dehydratase) [2] means that structural biologists studying enzyme–substrate recognition in this family require the (4R)-configured compound to obtain biologically relevant complex structures.

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